molecular formula C31H52O5 B1243851 1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3

1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3

Número de catálogo B1243851
Peso molecular: 504.7 g/mol
Clave InChI: WONSAWOUOLMNHF-FCDOGPSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3 is a hydroxycalciol that is calcitriol with a 4-hydroxybutoxy group at position 2. It has a role as a metabolite. It is a member of D3 vitamins, a hydroxycalciol and a tetrol. It derives from a calcitriol.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

  • Synthesis of Diastereomers : Research on the synthesis of analogs of active vitamin D3, including 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy) vitamin D3 (ED-71), has shown that these analogs can have potent biological effects on bone, surpassing the activity of vitamin D3 itself. The focus has been on synthesizing all possible A-ring diastereomers at the 1- and 3-positions of ED-71 using specific methodologies (Kubodera & Hatakeyama, 2009).

  • Biological Evaluation of Diastereomers : Studies have evaluated the biological activity of various diastereomers of ED-71. For example, the 3-position diastereomer of ED-71 was synthesized and evaluated for its effect on parathyroid hormone secretion and binding affinity to human recombinant vitamin D receptor. These evaluations provide insights into the differential activities of these diastereomers compared to ED-71 and 1alpha,25-dihydroxyvitamin D3 (Hatakeyama et al., 2006).

Metabolism and Metabolites

  • Study of Metabolites : The metabolism of 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 (ED-71) is complex due to the substituent at the 2beta-position. Research has synthesized and analyzed putative metabolites of ED-71 to understand its metabolism better. These studies provide authentic samples for further investigation into the metabolic pathways of ED-71 and its effects (Ono et al., 2006).

Non-Genomic Actions and Receptor Studies

  • Receptor and Non-Genomic Actions : Investigations into the non-genomic actions of 1alpha,25-dihydroxy vitamin D3 in osteosarcoma cells have highlighted the importance of the classical nuclear vitamin D receptor (VDR) in these processes. Such studies deepen our understanding of the complex roles of vitamin D in cellular functions beyond its known genomic actions (Bravo et al., 2006).

Bioactivation and Physiological Effects

  • Cytochrome P450 Enzymes in Bioactivation : The role of cytochrome P450 enzymes in converting vitamin D to its hormonal form, including the 1alpha,25-dihydroxyvitamin D3, has been a subject of intensive research. Understanding these enzymes provides a clearer picture of vitamin D bioactivation and its regulation (Wikvall, 2001).

  • Physiological Features and Functions : Vitamin D3, including its hormonal form 1alpha,25-dihydroxyvitamin D3, is known for its crucial role in calcium and phosphate homeostasis. Research provides an overview of the physiological, endocrinological, and molecular biological characteristics of vitamin D, shedding light on its various functions in the body (DeLuca, 2004).

Propiedades

Nombre del producto

1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3

Fórmula molecular

C31H52O5

Peso molecular

504.7 g/mol

Nombre IUPAC

(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(4-hydroxybutoxy)-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C31H52O5/c1-21(10-8-16-30(3,4)35)25-14-15-26-23(11-9-17-31(25,26)5)12-13-24-20-27(33)29(28(34)22(24)2)36-19-7-6-18-32/h12-13,21,25-29,32-35H,2,6-11,14-20H2,1,3-5H3/b23-12+,24-13-/t21-,25-,26+,27-,28-,29-,31-/m1/s1

Clave InChI

WONSAWOUOLMNHF-FCDOGPSYSA-N

SMILES isomérico

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCCO)O)C

SMILES canónico

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCCO)O)C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3
Reactant of Route 2
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3
Reactant of Route 3
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3
Reactant of Route 4
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3
Reactant of Route 5
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3
Reactant of Route 6
1alpha,25-dihydroxy-2beta-(4-hydroxybutoxy)vitamin D3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.